Cas no 1227572-01-1 (2-(4,7-Dibromo-1H-indol-3-yl)acetic acid)

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include dibromo substitution at the 4 and 7 positions of the indole ring, enhancing its reactivity in electrophilic and nucleophilic transformations. The acetic acid moiety at the 3-position provides a versatile handle for further functionalization, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its potential as a building block for indole-based pharmacophores. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid structure
1227572-01-1 structure
商品名:2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
CAS番号:1227572-01-1
MF:C10H7Br2NO2
メガワット:332.976081132889
CID:4821481

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
    • インチ: 1S/C10H7Br2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
    • InChIKey: JWIQYFWQVYWHQH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C2=C1C(CC(=O)O)=CN2)Br

計算された属性

  • せいみつぶんしりょう: 332.882
  • どういたいしつりょう: 330.884
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199000567-500mg
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
1227572-01-1 98%
500mg
$1052.46 2023-09-03
Alichem
A199000567-1g
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
1227572-01-1 98%
1g
$1756.89 2023-09-03
Alichem
A199000567-250mg
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
1227572-01-1 98%
250mg
$723.19 2023-09-03

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 関連文献

2-(4,7-Dibromo-1H-indol-3-yl)acetic acidに関する追加情報

Introduction to 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid (CAS No: 1227572-01-1)

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1227572-01-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated indole core linked to an acetic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of bromine atoms at the 4 and 7 positions of the indole ring enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery.

The indole moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological processes. Compounds containing indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms into the indole ring further modulates its electronic properties, influencing both its solubility and binding affinity to biological receptors. This structural feature has been exploited in the design of novel therapeutic agents targeting specific disease pathways.

In recent years, 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid has been explored as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. Its acetic acid side chain provides a versatile handle for further functionalization, allowing chemists to tailor the compound’s properties for specific applications. For instance, it has been used in the development of inhibitors targeting enzymes involved in cancer metabolism and inflammation.

One of the most promising areas of research involving 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By modifying the indole core and acetic acid side chain, researchers have synthesized derivatives that exhibit potent inhibitory effects on specific kinases. These derivatives have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and metastasis.

The synthesis of 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid involves multi-step organic reactions that highlight the compound’s synthetic versatility. The bromination of the indole ring is a critical step, requiring precise control over reaction conditions to ensure high yield and selectivity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine atoms at the desired positions. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring a high-quality final product.

The pharmacological evaluation of 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid has revealed several interesting properties. In vitro studies have shown that this compound interacts with various biological targets, including receptors and enzymes involved in pain perception and neuroinflammation. These interactions suggest potential therapeutic applications in conditions such as chronic pain syndromes and neurodegenerative diseases. Additionally, the compound has demonstrated antioxidant properties, which may contribute to its ability to protect against oxidative stress-related pathologies.

Recent advances in computational chemistry have further enhanced the understanding of 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid’s behavior. Molecular modeling techniques have been used to predict how this compound binds to biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and develop compounds with improved pharmacological profiles.

The role of 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid in drug development extends beyond its direct use as a therapeutic agent. It serves as a valuable building block for synthesizing more complex molecules with tailored properties. For example, researchers have used this compound to develop prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach enhances drug delivery systems and improves therapeutic efficacy.

The environmental impact of synthesizing and using 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid is also an important consideration. Efforts have been made to optimize synthetic routes to minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop more sustainable methods for producing this compound. These initiatives align with broader goals in pharmaceutical research to ensure that drug development is environmentally responsible while maintaining high standards of safety and efficacy.

In conclusion,2-(4,7-Dibromo-1H-indol-3-yl)acetic acid (CAS No: 1227572-01-1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Advances in synthetic chemistry, computational modeling, and drug delivery systems continue to expand its applications in medicine. As research progresses, this compound will likely play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量